molecular formula C12H19F2NO3 B6194449 rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate CAS No. 2679950-51-5

rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate

Cat. No.: B6194449
CAS No.: 2679950-51-5
M. Wt: 263.3
InChI Key:
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Description

rac-tert-Butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is an interesting compound in organic chemistry. It has gained significant attention due to its unique structure, featuring a spirocyclic system with two fluorine atoms and a hydroxymethyl group. This structure offers the compound potential in various applications ranging from medicinal chemistry to synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate typically involves a multi-step process:

  • Preparation of the Spirocyclic Intermediate: : This is often achieved via a [2+1] cycloaddition reaction involving a suitable precursor. The reaction may use difluorocarbene as a reactant.

  • Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a nucleophilic substitution reaction. For instance, reacting the intermediate with formaldehyde under basic conditions.

  • Formation of the Carbamate Group: : Finally, the carbamate group is introduced by reacting the hydroxymethyl intermediate with tert-butyl isocyanate under controlled temperatures and catalyzed conditions.

Industrial Production Methods

For industrial production, the synthetic route must be optimized for scalability and cost-effectiveness. High yields, purity, and minimal waste generation are crucial. Key factors include:

  • Optimization of Reaction Conditions: : Utilizing continuous flow reactors can help maintain optimal reaction conditions and improve yields.

  • Catalyst Selection: : Using efficient catalysts for each step can enhance reaction rates and selectivity.

  • Purification Techniques: : Employing advanced purification methods like high-performance liquid chromatography (HPLC) ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-Butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, with reducing agents like NaBH₄ (Sodium borohydride).

  • Substitution: : The difluoro group can be a site for nucleophilic substitution, particularly under strong basic conditions.

Common Reagents and Conditions

  • Oxidation: : PCC, KMnO₄, or CrO₃ under acidic conditions.

  • Reduction: : NaBH₄ in alcohols or aqueous solutions.

  • Substitution: : Strong bases like NaOH, KOH, or nucleophiles like CN⁻, NH₃.

Major Products

  • Oxidation: : The major product is the corresponding carbonyl derivative.

  • Reduction: : The major product is the corresponding alcohol derivative.

  • Substitution: : Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Due to its unique structure, the compound is used as a building block in the synthesis of more complex spirocyclic molecules.

  • Fluorine Chemistry: : It serves as a model compound for studying the effects of fluorine atoms in organic reactions.

Biology

  • Biological Probes: : The compound can be tagged with fluorescent markers for use in biological assays to study cell uptake and distribution.

Medicine

  • Drug Development: : Its unique structure allows for exploration in drug design, especially in targeting enzymes or receptors with spirocyclic frameworks.

  • Antimicrobial Agents: : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.

Industry

  • Material Science: : The compound's fluorine content and stability make it a candidate for developing new materials with specialized properties, such as increased resistance to harsh chemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may act as an enzyme inhibitor, particularly targeting enzymes with active sites that accommodate spirocyclic frameworks.

  • Pathway Interference: : It can interact with biochemical pathways involving fluorine-sensitive enzymes or receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • Spirocyclic Compounds: : Similar spirocyclic compounds include spiro[2.4]heptanes and spiro[3.3]heptanes.

  • Fluorine-Containing Compounds: : Similar fluorine-containing compounds include difluoromethylated spirocycles and fluorinated carbamates.

Uniqueness

  • Structural Features: : The presence of both difluoro and hydroxymethyl groups on a spirocyclic framework is unique to rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate.

  • Reactivity: : The compound's reactivity profile, particularly its behavior under nucleophilic substitution and oxidation/reduction conditions, sets it apart from other similar compounds.

And there you have it! A deep dive into the world of this compound. What piques your curiosity next?

Properties

CAS No.

2679950-51-5

Molecular Formula

C12H19F2NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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